6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid
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Overview
Description
6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a triazole moiety, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid involves multiple steps, including the formation of the pyridazine ring, the introduction of the triazole moiety, and the attachment of the carboxylic acid group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and triazole groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of reduced analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments, to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl analogs
Scientific Research Applications
6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A related compound with a similar triazole moiety but lacking the pyridazine ring and carboxylic acid group.
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea: Another compound with a different core structure but similar functional groups.
Uniqueness
6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid is unique due to its combination of a pyridazine ring, triazole moiety, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H21N9O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-[[5-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H21N9O4/c1-23-21(32)18-15(9-17(28-29-18)27-16-8-7-12(10-24-16)22(33)34)26-14-6-4-5-13(19(14)35-3)20-25-11-31(2)30-20/h4-11H,1-3H3,(H,23,32)(H,33,34)(H2,24,26,27,28) |
InChI Key |
CFQZCXSWZMRNQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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